molecular formula C6H10O2 B7822652 2-Pentenoic acid, 4-methyl-

2-Pentenoic acid, 4-methyl-

Cat. No.: B7822652
M. Wt: 114.14 g/mol
InChI Key: QAOXMQCWUWZZNC-UHFFFAOYSA-N
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Description

2-Pentenoic acid, 4-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the chain, and a methyl group attached to the fourth carbon atom. This compound is also known for its distinctive cheesy odor and is used in various applications, including as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-pentenoic acid, 4-methyl- typically involves the use of propylene alcohol and orthoacetate as the main starting materials. The process includes ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. This ester is then subjected to hydrolysis, acidification, layering, and rectification in an alkaline solution to yield 2-pentenoic acid, 4-methyl- .

Industrial Production Methods: Industrial production methods for 2-pentenoic acid, 4-methyl- often involve catalytic rearrangement of pentenoic acids. For instance, 2-pentenoic acid can be synthesized from divinyl and carbon monoxide under the catalysis of noble metals like platinum or palladium .

Chemical Reactions Analysis

Types of Reactions: 2-Pentenoic acid, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo substitution reactions, particularly at the double bond, using halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine in the presence of light or a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

2-Pentenoic acid, 4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pentenoic acid, 4-methyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. For example, it has been shown to inhibit fatty acid oxidation in mitochondria, which can impact energy production and metabolic regulation .

Comparison with Similar Compounds

    2-Pentenoic acid: Differentiated by the position of the double bond.

    3-Pentenoic acid: Another isomer with the double bond at a different position.

    4-Pentenoic acid: Similar structure but without the methyl group.

Uniqueness: 2-Pentenoic acid, 4-methyl- is unique due to the presence of both a double bond and a methyl group, which influence its chemical reactivity and physical properties. This combination makes it distinct from other pentenoic acids and contributes to its specific applications and effects .

Properties

IUPAC Name

4-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXMQCWUWZZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065035
Record name 2-Pentenoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10321-71-8
Record name 4-Methyl-2-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10321-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenoic acid, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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